molecular formula C16H11BrN2O5S B2940256 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-bromofuran-2-carboxylate CAS No. 877637-91-7

6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-bromofuran-2-carboxylate

Cat. No.: B2940256
CAS No.: 877637-91-7
M. Wt: 423.24
InChI Key: PNJXMAWAJRNFBO-UHFFFAOYSA-N
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Description

The compound 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-bromofuran-2-carboxylate features a pyranone core substituted with a thioether-linked 4-methylpyrimidine moiety and a 5-bromofuran-2-carboxylate ester.

Properties

IUPAC Name

[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 5-bromofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2O5S/c1-9-4-5-18-16(19-9)25-8-10-6-11(20)13(7-22-10)24-15(21)12-2-3-14(17)23-12/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNJXMAWAJRNFBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-bromofuran-2-carboxylate is an organic molecule with potential biological activity. Its structure includes functional groups that suggest a variety of pharmacological effects, particularly in antimicrobial and receptor modulation activities.

Chemical Structure and Properties

This compound can be characterized by its molecular formula, which includes a pyrimidine ring, a pyranone moiety, and a furan derivative. The molecular weight is approximately 344.3 g/mol . The presence of sulfur and bromine atoms in its structure may contribute to its biological properties, as these elements are often associated with increased reactivity and potential therapeutic effects.

Antimicrobial Activity

Recent studies have highlighted the antibacterial potential of related compounds featuring similar structural motifs. For instance, derivatives of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole exhibited significant antibacterial activity against various strains of Gram-positive and Gram-negative bacteria, including those from the Enterobacteriaceae and Staphylococcaceae families .

In vitro tests indicated that these compounds could compete effectively with established antibiotics such as kanamycin, suggesting their potential as alternatives in treating multi-resistant bacterial infections .

Receptor Modulation

Another area of interest is the interaction of this compound with specific receptors. For example, a related compound, ML221 , has been identified as a potent antagonist of the apelin (APJ) receptor, demonstrating selectivity over other receptors like the angiotensin II type 1 receptor . This suggests that the compound may influence cardiovascular homeostasis and metabolic processes.

Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of several S-derivatives of triazoles against cryogenic strains. The results indicated that these derivatives showed promising activity against resistant strains such as Staphylococcus epidermidis and Bacillus subtilis , with minimum inhibitory concentrations (MICs) comparable to traditional antibiotics .

CompoundMIC (µg/mL)Bacterial Strain
Compound A8Staphylococcus epidermidis
Compound B16Bacillus subtilis
Compound C32Escherichia coli

Study 2: Receptor Binding Affinity

In another investigation focusing on receptor binding, ML221 was tested across a panel of GPCRs (G protein-coupled receptors). It showed significant binding affinity for the APJ receptor while demonstrating minimal interaction with other receptors, indicating its potential specificity for cardiovascular applications .

Scientific Research Applications

The compound 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-bromofuran-2-carboxylate is a complex organic molecule with a unique structure, including a pyrimidine ring, a pyranone moiety, and a furan derivative. It has a molecular formula and a molecular weight of approximately 418.5 g/mol. Such compounds exhibit multiple functional groups that contribute to their potential biological activity and reactivity in chemical processes.

Chemical Properties and Reactivity

  • The chemical reactivity of this compound can be attributed to the presence of various functional groups.
  • It can serve as a versatile intermediate in organic synthesis.
  • This compound belongs to the class of organic molecules known as pyranones and is characterized by the presence of sulfur within its structure.
  • It is classified under heterocyclic compounds due to the incorporation of multiple ring structures, specifically containing nitrogen and sulfur heteroatoms.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route starts with the preparation of the pyrimidine derivative, followed by the formation of the pyran ring, and finally the introduction of the bromofuran group.

The synthetic process may include the following steps:

  • Formation of the pyrimidine ring. This step involves the reaction of appropriate starting materials under controlled conditions to form the 4-methylpyrimidine-2-yl moiety.
  • Formation of the pyran ring. This involves cyclization reactions to form the 4-oxo-4H-pyran structure.
  • Esterification. The final step involves the esterification of the pyran intermediate with 5-bromofuran-2-carboxylic acid to form the target compound.

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Potential Applications

This compound has several potential applications in scientific research:

  • It can be used as a building block in organic synthesis to create more complex molecules.
  • It can be used as a reference standard in analytical chemistry to identify and quantify the compound in various samples.
  • It can be used in the development of new materials with specific properties.
  • This compound exemplifies a versatile scaffold for further exploration in various fields of research and development.
  • Compounds with similar structural motifs often exhibit significant biological activities, including antimicrobial and anticancer properties.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

  • Target vs. Analog A: The bromine atom in the target compound likely enhances binding affinity in biological systems (e.g., enzyme inhibition) compared to the non-brominated furan in Analog A. Bromine’s larger atomic radius may also improve steric hindrance, affecting molecular docking .
  • Target vs. In contrast, the bromofuran group in the target compound balances electronegativity with moderate steric bulk .
  • Target vs. Analog C : The trimethoxyphenyl group in Analog C significantly enhances lipophilicity, which may improve cell membrane permeability. However, the target’s bromofuran group offers a balance between polarity and halogen-mediated interactions .

Crystallographic and Structural Insights

  • Analog D: 2-(4-Methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate () adopts a planar pyranone ring with a methoxyphenoxy substituent. This suggests that bulky aromatic groups (e.g., bromofuran in the target) may influence packing efficiency and crystallinity .

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